molecular formula C24H21N3O6 B13381016 ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

Cat. No.: B13381016
M. Wt: 447.4 g/mol
InChI Key: VLNFATODROIDKU-GHRIWEEISA-N
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Description

Ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C24H21N3O6 . This compound is known for its unique structure, which combines an indole core with a pyrimidinylidene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate
  • Ethyl 3-[(1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-[(1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl (3E)-3-[[1-(4-ethoxyphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylidene]indole-2-carboxylate

InChI

InChI=1S/C24H21N3O6/c1-3-32-15-11-9-14(10-12-15)27-22(29)18(21(28)26-24(27)31)13-17-16-7-5-6-8-19(16)25-20(17)23(30)33-4-2/h5-13,29H,3-4H2,1-2H3,(H,26,28,31)/b17-13+

InChI Key

VLNFATODROIDKU-GHRIWEEISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C4=CC=CC=C4N=C3C(=O)OCC)O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C4=CC=CC=C4N=C3C(=O)OCC)O

Origin of Product

United States

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